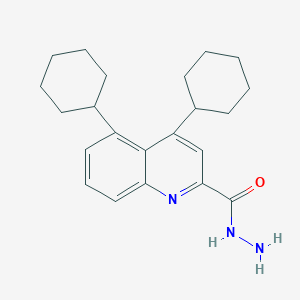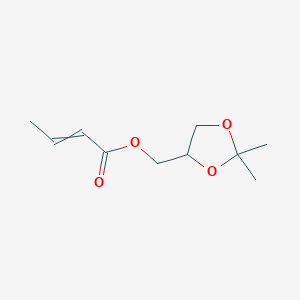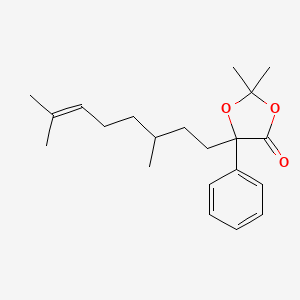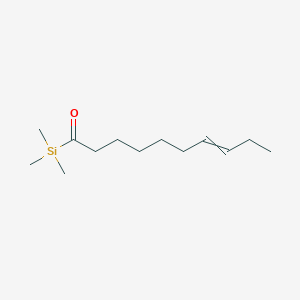![molecular formula C29H14F12 B14208845 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene CAS No. 817638-55-4](/img/structure/B14208845.png)
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene is a fluorene derivative characterized by the presence of trifluoromethyl groups on the phenyl rings. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent activator or deactivator in various chemical reactions . These interactions are crucial in stabilizing transition states and intermediates during chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Employed in surface modification and chemical derivatization.
Uniqueness
9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene stands out due to its unique combination of thermal stability, electronic properties, and versatility in chemical reactions. Its ability to form stable intermediates and transition states makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
817638-55-4 |
|---|---|
Molecular Formula |
C29H14F12 |
Molecular Weight |
590.4 g/mol |
IUPAC Name |
9,9-bis[3,5-bis(trifluoromethyl)phenyl]fluorene |
InChI |
InChI=1S/C29H14F12/c30-26(31,32)17-9-15(10-18(13-17)27(33,34)35)25(16-11-19(28(36,37)38)14-20(12-16)29(39,40)41)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H |
InChI Key |
FMVIJWRXQJSCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)

![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)


![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
